1-Cyclopropoxy-3-fluorobenzene
Overview
Description
1-Cyclopropoxy-3-fluorobenzene is a chemical compound with the molecular formula C9H9FO. It is a colorless liquid with a boiling point of 166-168°C. This compound has gained attention in the scientific community due to its potential biological activity and applications in various fields.
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-fluorobenzene typically involves the reaction of 3-fluorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions might be employed to enhance the production process .
Chemical Reactions Analysis
1-Cyclopropoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form cyclopropyl-substituted benzene derivatives.
Addition Reactions: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various addition products.
Scientific Research Applications
1-Cyclopropoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropoxy-3-fluorobenzene can be compared with other similar compounds, such as:
1-Cyclopropoxy-4-fluorobenzene: Similar structure but with the fluorine atom in the para position. This positional isomer may exhibit different chemical and biological properties.
1-Cyclopropoxy-2-fluorobenzene: Another positional isomer with the fluorine atom in the ortho position. Its reactivity and applications may differ from the meta-substituted compound.
Properties
IUPAC Name |
1-cyclopropyloxy-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOJMXWNKCTYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596138 | |
Record name | 1-(Cyclopropyloxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309977-71-7 | |
Record name | 1-(Cyclopropyloxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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